molecular formula C8H11NO B151658 (4-Amino-2-methylphenyl)methanol CAS No. 63405-88-9

(4-Amino-2-methylphenyl)methanol

Cat. No. B151658
CAS RN: 63405-88-9
M. Wt: 137.18 g/mol
InChI Key: DZLYWPKCBRSMIB-UHFFFAOYSA-N
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Description

“(4-Amino-2-methylphenyl)methanol” is a chemical compound with the CAS Number: 63405-88-9 . It has a molecular weight of 137.18 . The IUPAC name for this compound is (4-amino-2-methylphenyl)methanol .


Molecular Structure Analysis

The InChI code for “(4-Amino-2-methylphenyl)methanol” is 1S/C8H11NO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5,9H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(4-Amino-2-methylphenyl)methanol” is a solid at room temperature . The compound is stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

(4-Amino-2-methylphenyl)methanol: serves as a precursor in the synthesis of various pharmaceutical compounds. Its amine group can be easily modified to create new molecules with potential therapeutic effects. For example, it can be used to synthesize benzamide derivatives that exhibit antioxidant properties .

Development of Antioxidant Agents

The compound’s structure allows for the development of antioxidant agents. By incorporating it into larger molecular frameworks, researchers can create new antioxidants that help in protecting cells from oxidative stress, which is linked to numerous diseases .

Antimicrobial and Antibacterial Applications

Modified derivatives of (4-Amino-2-methylphenyl)methanol have shown promising results as antibacterial agents against various strains of bacteria, including Streptococcus aureus and Escherichia coli . This application is crucial in the development of new antibiotics .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P280, P305, P310, P338, and P351 . It’s important to handle this compound with care, avoiding contact with skin and eyes, and preventing ingestion and inhalation .

Mechanism of Action

Target of Action

It’s structurally similar to 2-amino-4-methylphenol, which is known to target nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of alpha-ribazole-5’-phosphate .

Mode of Action

It’s known that compounds with a similar structure, such as 2-amino-4-methylphenol, can participate in reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s worth noting that methanol, a related compound, is known to be involved in various metabolic pathways . Methanol can occur as a result of fermentation by gut bacteria and metabolic processes involving S-adenosyl methionine .

Pharmacokinetics

It’s reported that this compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . It’s also reported to be a CYP1A2 and CYP3A4 inhibitor, which could impact its metabolism and bioavailability .

Result of Action

Compounds with similar structures, such as 2-amino-4-methylphenol, have been studied for their potential biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Amino-2-methylphenyl)methanol. For instance, the presence of certain oxidizing agents can potentially interfere with its action . Furthermore, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other chemical substances .

properties

IUPAC Name

(4-amino-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLYWPKCBRSMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495439
Record name (4-Amino-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-2-methylphenyl)methanol

CAS RN

63405-88-9
Record name (4-Amino-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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